摩罗西苷 IVa

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

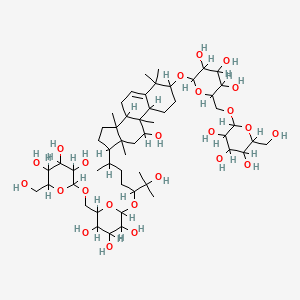

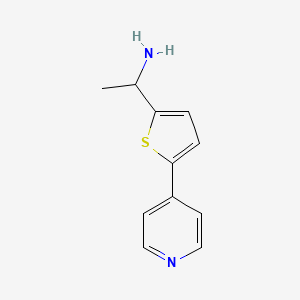

Mogroside IVa is a triterpenoid glycoside isolated from the extracts of Luo Han Guo . It is a non-sugar sweetener and is sweeter than sucrose . Mogrosides, including Mogroside IVa, exhibit antioxidant, antidiabetic, and anticancer activities .

Synthesis Analysis

The chemical structure of mogrosides consists of mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol . The complexities of the mogroside structures hinder the purification or synthesis of mogrosides and result in difficulties for further producing specific mogrosides . Biotransformation is one of the available methods to convert mogrosides .

Molecular Structure Analysis

The molecular structure of mogrosides, including Mogroside IVa, consists of mogrol, also called aglycone, and glycosylated sugar moieties linked by β-linkage to carbon 3 and carbon 24 of the mogrol . Other minor aglycones exist based on the structure of mogrol with several modifications, such as having hydroxyl group side chains or double bonds in the ring structure .

Chemical Reactions Analysis

The complexities of the mogroside structures hinder the purification or synthesis of mogrosides and result in difficulties for further producing specific mogrosides . Biotransformation is one of the available methods to convert mogrosides .

Physical and Chemical Properties Analysis

Mogroside IVa has a molecular weight of 1125.31 . It is a solid and white to off-white in color .

科学研究应用

抗氧化活性和食品安全

摩罗西苷 IVa 在其抗氧化特性方面表现出前景。一项关于与this compound 密切相关的摩罗西苷 IIE 的研究表明,摩罗西苷 IIE 的酶促转化产生了具有抗氧化能力的甜三萜皂苷混合物。这种混合物包括this compound,表现出与天然摩罗西苷相当的有利生理和安全性特征 (王等人,2014 年)。

在胚胎发育中的应用

涉及摩罗西苷 V(this compound 的衍生物)的研究表明了其对猪卵母细胞体外成熟的有益作用。这项研究发现,补充摩罗西苷 V 在孤雌生殖激活后改善了胚泡的形成,并对线粒体功能产生了积极影响,表明其在胚胎发育研究中的应用 (聂等人,2019 年)。

对急性肺损伤的保护作用

This compound 已被确定具有对急性肺损伤的潜在保护作用。一项研究表明,与 IVa 密切相关的摩罗西苷 V 可以抑制急性肺损伤模型中脂多糖诱导的气道炎症。这种作用与炎性途径的激活减少有关,表明其与肺部疾病研究相关 (史等人,2014 年)。

甜味特性和代谢影响

This compound 是以其强烈甜味而闻名的摩罗西苷组的一部分。一项分离出异摩罗西苷 V(另一种衍生物)的研究突出了其甜味,其甜度约为蔗糖的 500 倍。这种特性与食品科学相关,特别是在开发具有潜在健康益处的天然甜味剂方面 (贾和杨,2009 年)。

生物转化和纯化技术

对摩罗西苷(包括this compound)的研究探索了它们使用微生物方法的生物转化。一项研究使用灵芝菌丝将摩罗西苷 V 转化为其他衍生物,这可能是富集特定摩罗西苷(包括this compound)用于研究和工业应用的有效方法 (邱等人,2020 年)。

药理活性

This compound 是已显示出多种药理活性的化合物组的一部分。研究表明其具有潜在的抗癌、抗炎和抗氧化作用。例如,摩罗西苷 V 已被研究其在胰腺癌模型中的抑制肿瘤生长的活性,表明this compound 在癌症研究中具有类似的潜力 (刘等人,2016 年)。

作用机制

Target of Action

Mogroside IVa, a triterpene glycoside extracted from monk fruit, is known to exhibit antioxidative, anti-diabetic, and anti-cancer activities . , and potentially other targets involved in antioxidation, anti-inflammatory, and blood glucose modulation.

Mode of Action

Studies on mogroside v, a similar compound, suggest that it can prevent neuronal damages induced by mk-801 treatment . This protective effect is achieved through promoting neurite outgrowth, inhibiting cell apoptosis, and regulating intracellular calcium release . It’s plausible that Mogroside IVa may exhibit similar interactions with its targets.

Biochemical Pathways

The biosynthetic pathway of mogrosides involves several enzyme families including squalene epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases . The chemical structure of mogrosides consists of mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol . The complexities of the mogroside structures hinder the purification or synthesis of mogrosides and result in difficulties for further producing specific mogrosides .

Pharmacokinetics

Studies on mogroside v suggest that it is rapidly deglycosylated and metabolized into its aglycone form after administration . The oral absolute bioavailability of Mogroside V was estimated to be 8.73 ± 1.46%, indicating poor absorption and/or strong metabolism in vivo . Its metabolite may be the main pharmacologically active form after oral administration . Similar pharmacokinetic properties may apply to Mogroside IVa.

Result of Action

Studies on mogroside v suggest that it can prevent mk-801-induced neuronal damages through promoting neurite outgrowth, inhibiting cell apoptosis, and regulating intracellular calcium release . It’s plausible that Mogroside IVa may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of compounds like Mogroside IVa. Factors such as light, temperature, and pollution could permanently alter our DNA and gene expression, particularly as climate change continues . These changes can influence how our bodies respond to various compounds, including Mogroside IVa.

未来方向

生化分析

Biochemical Properties

Mogroside IVa plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, mogroside IVa has been shown to interact with glycosyltransferases, which are enzymes responsible for the glycosylation of mogrol, the aglycone part of mogrosides . This interaction is crucial for the biosynthesis of mogrosides, as it facilitates the addition of sugar moieties to mogrol, enhancing its sweetness and biological activity. Additionally, mogroside IVa exhibits antioxidant properties by scavenging free radicals and modulating the activity of antioxidant enzymes such as superoxide dismutase and catalase .

Cellular Effects

Mogroside IVa exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, mogroside IVa can modulate the nuclear factor kappa B (NF-κB) signaling pathway, which plays a critical role in inflammation and immune responses . By inhibiting the activation of NF-κB, mogroside IVa reduces the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects. Furthermore, mogroside IVa has been reported to enhance insulin sensitivity and glucose uptake in adipocytes, indicating its potential role in regulating glucose metabolism and combating diabetes .

Molecular Mechanism

The molecular mechanism of action of mogroside IVa involves several key interactions at the molecular level. Mogroside IVa binds to specific receptors and enzymes, modulating their activity and leading to various physiological effects. For instance, mogroside IVa has been shown to inhibit the activity of alpha-glucosidase, an enzyme involved in the breakdown of carbohydrates into glucose . By inhibiting alpha-glucosidase, mogroside IVa reduces the postprandial rise in blood glucose levels, making it a potential therapeutic agent for managing diabetes. Additionally, mogroside IVa can activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of mogroside IVa have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. Mogroside IVa has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that mogroside IVa maintains its biological activity, including its antioxidant and anti-inflammatory effects, over extended periods

Dosage Effects in Animal Models

The effects of mogroside IVa vary with different dosages in animal models. Studies have shown that low to moderate doses of mogroside IVa exhibit beneficial effects, such as improved glucose metabolism and reduced inflammation . At high doses, mogroside IVa may exhibit toxic or adverse effects, including gastrointestinal disturbances and liver toxicity . It is important to determine the optimal dosage of mogroside IVa to maximize its therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

Mogroside IVa is involved in several metabolic pathways, including those related to its biosynthesis and degradation. The biosynthesis of mogroside IVa involves the glycosylation of mogrol by glycosyltransferases, resulting in the addition of sugar moieties to the aglycone . This process is crucial for the formation of mogroside IVa and other mogrosides. Additionally, mogroside IVa can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in glucose and lipid metabolism .

Transport and Distribution

The transport and distribution of mogroside IVa within cells and tissues involve specific transporters and binding proteins. Mogroside IVa is absorbed in the intestines and transported to various tissues via the bloodstream . It can interact with specific transporters, such as glucose transporters, to facilitate its uptake into cells. Once inside the cells, mogroside IVa can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of mogroside IVa plays a crucial role in its activity and function. Mogroside IVa has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . This localization is facilitated by specific targeting signals and post-translational modifications that direct mogroside IVa to these compartments. The presence of mogroside IVa in these compartments allows it to interact with key biomolecules and modulate cellular processes, such as energy metabolism and oxidative stress response .

属性

IUPAC Name |

2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[[11-hydroxy-17-[6-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H92O24/c1-22(9-13-33(51(4,5)70)78-49-45(69)41(65)37(61)29(76-49)21-72-47-43(67)39(63)35(59)27(19-56)74-47)23-15-16-52(6)30-12-10-24-25(54(30,8)31(57)17-53(23,52)7)11-14-32(50(24,2)3)77-48-44(68)40(64)36(60)28(75-48)20-71-46-42(66)38(62)34(58)26(18-55)73-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGRRPCHOJYNKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H92O24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1125.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-([2-(piperidin-4-YL)ethyl]sulfonyl)acetate hydrochloride](/img/structure/B1431185.png)

![2-[(Phenylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1431191.png)

![2-([(2,6-Dichlorophenyl)sulfanyl]methyl)pyrrolidine hydrochloride](/img/structure/B1431192.png)

![4-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431193.png)

![Methyl 2-[(piperidin-2-ylmethyl)sulfonyl]acetate hydrochloride](/img/structure/B1431197.png)

![Methyl 2-([2-(piperidin-2-YL)ethyl]sulfonyl)acetate hydrochloride](/img/structure/B1431199.png)

![2-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1431203.png)

![4-[2-(Methylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1431204.png)

![4-methoxy-7-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine dihydrochloride](/img/structure/B1431207.png)